2-methyl-5-(piperidin-3-yloxy)pyridine
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Overview
Description
2-methyl-5-(piperidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the piperidin-3-yloxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents like dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methyl-5-(piperidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(piperidin-4-yloxy)pyridine
- 2-methyl-5-(piperidin-2-yloxy)pyridine
- 2-methyl-5-(piperidin-3-yloxy)quinoline
Uniqueness
2-methyl-5-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the piperidine moiety, which can influence its chemical reactivity and biological activity. The presence of the piperidin-3-yloxy group at the 5-position of the pyridine ring can result in distinct steric and electronic effects, differentiating it from other similar compounds .
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-5-11(8-13-9)14-10-3-2-6-12-7-10/h4-5,8,10,12H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGHEPHQLICVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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